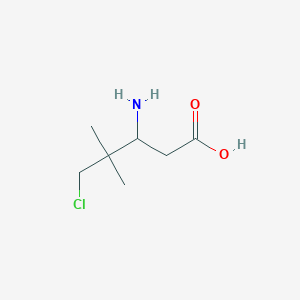
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is an organic compound with the molecular formula C7H13ClNO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and two methyl groups at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of 4,4-dimethylpentanoic acid followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The chlorination step can be carried out using chlorine gas or other chlorinating agents, while the amination step may involve the use of ammonia or amine derivatives under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and chlorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4,4-dimethylpentanoic acid
- 2-amino-5-chloro-4,4-dimethylpentanoic acid
- 3-amino-5-chloro-4-methylpentanoic acid
Uniqueness
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of an amino group, chlorine atom, and two methyl groups in the pentanoic acid backbone makes it a versatile compound for various applications.
Propiedades
Número CAS |
824424-67-1 |
|---|---|
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
3-amino-5-chloro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,4-8)5(9)3-6(10)11/h5H,3-4,9H2,1-2H3,(H,10,11) |
Clave InChI |
DVABEQCTRIEMRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















